1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(5-Chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide linker at position 4 connected to a 3-fluorophenyl moiety. This structure combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) groups, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-6-7-12(18)8-15(10)23-11(2)16(21-22-23)17(24)20-14-5-3-4-13(19)9-14/h3-9H,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKNOWDAQCHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole with appropriate carboxamide derivatives. The general synthetic pathway includes:
- Formation of the Triazole Ring : The initial step involves the cyclization of an appropriate azide and alkyne.
- Substitution Reactions : The introduction of the chloro and fluorophenyl groups is achieved through nucleophilic substitution reactions.
- Final Carboxamide Formation : The final step involves the conversion of the triazole intermediate into the carboxamide by reacting with acyl chlorides or anhydrides.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 6.06 μM against H460 lung cancer cells, indicating potent antitumor activity .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis and ROS generation |
| H1299 | TBD | Increased γ-H2AX expression |
The mechanism by which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound significantly increases apoptosis in treated cells, as evidenced by Western blot analysis showing elevated levels of apoptotic markers such as LC3 and γ-H2AX.
- Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, contributing to oxidative stress and subsequent cell death .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity . Preliminary findings suggest that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
Case Studies
Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:
- Study on Lung Cancer Cells : In vitro studies showed that treatment with varying concentrations led to a dose-dependent increase in cell death among lung cancer cells.
- Bacterial Inhibition Assays : The compound was tested against Staphylococcus aureus and other pathogens, showing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be contextualized against related triazole-carboxamide derivatives, as summarized below:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance binding to aromatic π-systems in biological targets, similar to the 4-fluorophenyl analog in 5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, which exhibited improved antibacterial activity .
Synthetic Yields and Methods :
- Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (e.g., compounds in Table 1) typically achieve yields of 62–86% , comparable to acid chloride routes (e.g., 82–93% for benzoisoxazole derivatives) .
Thermal Stability :
- Melting points for triazole-carboxamides range widely:
- 133–183°C for pyrazole-carboxamide hybrids .
- >250°C for benzoisoxazole-triazole derivatives, suggesting enhanced stability from fused aromatic systems .
Isoxazole and pyrazole moieties (e.g., in and ) confer rigidity and π-stacking capacity, critical for target selectivity .
Research Findings and Implications
- Structural Optimization : The target compound’s 3-fluorophenyl group may offer a balance between lipophilicity and polarity, avoiding excessive hydrophobicity seen in 2-chlorobenzyl derivatives .
- Biological Potential: While direct activity data are unavailable, analogs with similar substituents (e.g., chloro, fluoro, methyl) show antimicrobial, anticancer, and herbicidal activities .
- Synthetic Scalability : High-yield protocols (e.g., EDCI/HOBt coupling) support scalable production, though purification via preparative TLC or recrystallization remains necessary .
Preparation Methods
Core Synthetic Strategies for Triazole-Carboxamide Derivatives
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide hinges on two primary approaches: (1) copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide functionalization, and (2) direct cyclization of pre-functionalized hydrazone intermediates. Both methods require precise control over regioselectivity and substituent compatibility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing the 1,2,3-triazole core. For this compound, the synthesis involves:
Synthesis of 5-Chloro-2-methylphenyl Azide
- Starting material : 5-Chloro-2-methylaniline.
- Procedure : Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by azide formation via reaction with sodium azide (NaN₃).
- Key parameters :
- Temperature control (<10°C) to prevent decomposition.
- Molar ratio of NaNO₂:HCl:NaN₃ = 1:2:1.2.
Alkyne Precursor Preparation
- Alkyne component : Methyl propiolate (HC≡CCOOMe).
- Modification : Alkylation with 3-fluoroaniline under basic conditions (K₂CO₃, DMF, 60°C) to yield N-(3-fluorophenyl)propiolamide.
Cycloaddition Reaction
- Conditions :
- Yield : 78–85% (isolated via column chromatography, ethyl acetate/hexane).
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 92 | 95 |
| Azide formation | NaN₃, H₂O, 25°C | 88 | 97 |
| Alkyne functionalization | K₂CO₃, DMF, 60°C | 81 | 98 |
| CuAAC | CuI, DMSO, 60°C | 85 | 99 |
Hydrazone Cyclization Method
An alternative route described in patent literature involves cyclization of hydrazone derivatives under aqueous ammonia:
Hydrazone Intermediate Synthesis
- Starting material : 2-(5-Chloro-2-methylphenyl)-4,5-oxazoledione.
- Reaction : Condensation with 3-fluoroaniline hydrazine in ethanol at reflux (78°C, 6 hours).
Ammonia-Mediated Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NH₃ concentration | 3–5 mol equivalents | Maximizes cyclization |
| Temperature | 75–80°C | Prevents hydrolysis |
| Reaction time | 4–5 hours | Balances conversion |
Regioselectivity and Substituent Effects
The positioning of substituents on the triazole ring (1-, 4-, and 5-positions) critically influences synthetic outcomes:
Steric and Electronic Modulation
- 5-Chloro-2-methylphenyl group : The chloro substituent at the para position enhances electrophilicity, facilitating nucleophilic attack during cycloaddition. The ortho-methyl group introduces steric hindrance, necessitating elevated temperatures for effective coupling.
- 3-Fluorophenyl carboxamide : The fluorine atom’s electron-withdrawing effect stabilizes the amide bond, reducing hydrolysis during purification.
Solvent and Catalyst Optimization
- DMSO vs. ethanol : DMSO improves Cu(I) solubility, accelerating cycloaddition kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in ethanol).
- Catalyst loading : Excess Cu(I) (>15 mol%) promotes side reactions (e.g., Glaser coupling), while <5 mol% prolongs reaction times.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Purification Techniques
- Crystallization : Ethanol/water (3:1 v/v) achieves >99% purity.
- Chromatography : Reserved for small-scale batches due to cost inefficiency.
Analytical Validation
Spectroscopic Characterization
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Low cycloaddition yield | Steric hindrance from substituents | Increase temperature to 80°C |
| Carboxamide hydrolysis | Prolonged aqueous exposure | Use anhydrous DMSO |
| Regioisomeric mixture | Uncontrolled CuAAC conditions | Optimize catalyst loading |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
Preparation of the azide precursor (e.g., 5-chloro-2-methylphenyl azide).
Reaction with a functionalized alkyne (e.g., propargyl carboxamide intermediate).
Purification via column chromatography or HPLC, followed by characterization using NMR and mass spectrometry .
- Critical Parameters: Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (1–5 mol% CuI) significantly impact yield .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques:
- 1H/13C NMR: Assign peaks for triazole protons (~7.5–8.5 ppm) and carboxamide carbonyl (~165–170 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]+) matching the theoretical mass.
- X-ray Crystallography: Resolve crystal structure to validate substituent positions (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
- Catalyst Optimization: Compare Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >90% purity .
- Data Analysis: Use design-of-experiment (DoE) models to identify critical factors (e.g., temperature, stoichiometry) .
Q. What strategies resolve contradictions in reported biological activity data?
- Approaches:
- Assay Standardization: Replicate studies under uniform conditions (e.g., cell lines, IC50 protocols).
- Purity Validation: Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Target Profiling: Use kinase inhibition assays or molecular docking to identify off-target interactions .
Q. How can QSAR models predict the compound’s biological activity?
- Methodology:
Compile a dataset of triazole derivatives with measured IC50 values against a target (e.g., EGFR kinase).
Compute descriptors (e.g., logP, polar surface area) using software like MOE or Schrödinger.
Train a regression model to correlate structure with activity, validating via leave-one-out cross-validation .
- Case Study: A QSAR model for triazole carboxamides achieved R² = 0.85 in predicting antiproliferative activity .
Q. What computational tools elucidate the compound’s mechanism of action?
- Tools:
- Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., tubulin) over 100-ns trajectories.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites .
- Example: MD simulations revealed hydrogen bonding between the carboxamide group and kinase active sites .
Key Challenges and Recommendations
- Synthetic Bottlenecks: Low yields in cycloaddition steps may require microwave or flow-chemistry optimization .
- Biological Discrepancies: Use orthogonal assays (e.g., SPR, ITC) to validate target engagement .
- Computational Limitations: Pair MD simulations with cryo-EM data for high-resolution target interaction maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
